molecular formula C13H14ClNO B6079930 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide

4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide

Cat. No. B6079930
M. Wt: 235.71 g/mol
InChI Key: RZNCHSQULBAJPY-UHFFFAOYSA-N
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Description

4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. Therefore, BTK inhibitors have been developed as potential therapies for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BTK signaling, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This specificity reduces the risk of adverse events and improves the safety profile of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. In addition, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide an attractive candidate for further development as a therapeutic agent for B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. This makes 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide a valuable tool for studying the role of BTK in B-cell biology and the pathogenesis of B-cell malignancies. However, one limitation of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide is its potential for off-target effects on other kinases, which may complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab studies.

Future Directions

There are several potential future directions for the development of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies. These studies will provide important information on the clinical utility of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide and its potential as a therapeutic agent. Second, further preclinical studies are needed to optimize the dosing and scheduling of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, as well as to explore its potential for combination therapy with other agents. Finally, additional research is needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify new targets for the treatment of B-cell malignancies.

Synthesis Methods

4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide can be synthesized using a four-step process. First, 4-chloro-3-nitrobenzoic acid is reacted with 1-ethyl-1-methylprop-2-yn-1-ol to form the corresponding ester. Second, the ester is reduced to the alcohol using lithium aluminum hydride. Third, the alcohol is reacted with 4-chlorobenzoyl chloride to form the benzamide. Finally, the nitro group is reduced to the amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in CLL and NHL cell lines. In vivo studies have demonstrated that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies.

properties

IUPAC Name

4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-4-13(3,5-2)15-12(16)10-6-8-11(14)9-7-10/h1,6-9H,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNCHSQULBAJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide

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